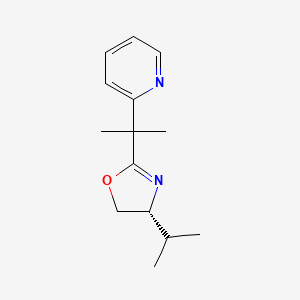

(R)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R)-4-propan-2-yl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)11-9-17-13(16-11)14(3,4)12-7-5-6-8-15-12/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOIERQCJFMEPI-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C(C)(C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring. The pyridine moiety can then be introduced via a coupling reaction, such as a Suzuki or Heck reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

In chemical research, (R)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is utilized as a building block for synthesizing more complex organic compounds. Its oxazole and pyridine functionalities allow chemists to explore new reaction pathways and develop novel materials with tailored properties .

Biology

Biologically, this compound is being studied for its potential as a bioactive molecule. Research indicates that it may exhibit enzyme inhibition or receptor binding capabilities, making it a candidate for further investigation in pharmacology. Its interactions at the molecular level could lead to significant advancements in understanding disease mechanisms and therapeutic targets .

Medicine

In medicinal chemistry, (R)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is evaluated for its therapeutic applications. Preliminary studies suggest that it may act as a lead compound for developing new pharmaceuticals aimed at treating various diseases. Its structural characteristics facilitate interactions with biological targets, potentially leading to effective drug candidates .

Industrial Applications

The industrial sector is also exploring the utility of this compound in developing new materials such as polymers and coatings. Its chemical stability and reactivity can be harnessed to create products with specific functional properties, enhancing their applicability in various industries .

Case Studies and Research Findings

Several studies have highlighted the potential of (R)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole in drug discovery:

- Anticancer Activity : Research has indicated that derivatives of this compound may possess anticancer properties. For example, compounds synthesized from related structures have shown promising results in inhibiting cancer cell proliferation, suggesting that similar derivatives could be explored further for therapeutic use .

- Enzyme Inhibition : Studies have demonstrated that compounds with oxazole rings can inhibit specific enzymes involved in metabolic pathways, providing insights into their potential role as therapeutic agents against metabolic disorders .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of (R)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole to various biological targets. These studies aid in understanding how structural modifications can enhance its biological activity .

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazoline Ring

(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

- Structure : Replaces the isopropyl group with a phenyl ring at the 4-position.

- Molecular Formula : C₁₄H₁₂N₂O .

- However, the absence of the isopropyl group may reduce solubility in non-polar solvents.

(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

- Structure : Substitutes isopropyl with a tert-butyl group at the 4-position.

- Molecular Formula : C₁₂H₁₆N₂O .

- Impact : The tert-butyl group provides superior steric shielding compared to isopropyl, improving selectivity in asymmetric conjugate additions. However, its bulkiness may limit substrate accessibility in certain reactions .

Substituent Variations on the Pyridine Ring

(R)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

- Structure : Adds a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring.

- Molecular Formula : C₁₂H₁₃F₃N₂O .

- This contrasts with the electron-neutral pyridin-2-yl group in the target compound .

(R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Heteroaromatic Ring Replacements

(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

- Structure: Replaces pyridine with a quinoline ring.

- Molecular Formula : C₁₅H₁₆N₂O .

- Impact: Quinoline’s extended π-system enhances π-backbonding with metal centers, increasing stability in low-oxidation-state metal complexes. This ligand is preferred in reactions requiring strong electron donation, such as palladium-catalyzed C–H activation .

Key Data Table: Structural and Functional Comparisons

Q & A

Q. What are the key synthetic routes for (R)-4-isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole, and how are reaction conditions optimized?

The synthesis typically involves:

- Amination and Cyclization : Starting from chiral amino alcohols (e.g., (R)-valinol derivatives), the oxazoline ring is formed via cyclization of intermediate carboximidates. Reaction conditions (e.g., temperature, solvent) are critical to avoid over-acylation or hydrolysis .

- Activation Strategies : Use of isobutyl chloroformate and N-methylmorpholine as activators improves acylation efficiency, reducing side reactions like double acylation .

- Purification : Neutral silica gel (e.g., ZEOprep ECO) is recommended to minimize decomposition during chromatography .

Q. Which analytical methods are most effective for characterizing the stereochemistry and purity of this compound?

- NMR Spectroscopy : H and C NMR are used to confirm stereochemistry and regioselectivity, particularly for the oxazoline ring and pyridyl substituents .

- Chiral HPLC/CE : Essential for verifying enantiomeric excess (e.g., >99% ee) in chiral oxazoline derivatives .

- X-ray Crystallography : Resolves absolute configuration, especially when coordinated to metals (e.g., Re or Au complexes) .

Advanced Research Questions

Q. How can side reactions during acylation (e.g., over-acylation or phosphorylation) be mitigated in the synthesis of this compound?

- Temperature Control : Lower reaction temperatures (0–5°C) reduce over-acylation of pyridinyl carboxylic acids .

- Alternative Activators : Replacing oxalyl chloride with isobutyl chloroformate minimizes phosphorylation byproducts .

- Stable Intermediates : Chloride derivatives (e.g., 11 in ) improve stability during cyclization .

Q. What role does this compound play in catalysis, and how is its performance evaluated?

- Electrochemical CO Reduction : As a ligand in Re(pyridine-oxazoline)(CO)Cl complexes, it enhances catalytic turnover frequency (TOF) by stabilizing transition states. Performance is assessed via cyclic voltammetry and controlled-potential electrolysis .

- Asymmetric Catalysis : The oxazoline-pyridine framework induces chirality in Au(I) or Pd(II) complexes, evaluated by enantioselectivity in C–H activation or cross-coupling reactions .

Q. Why does base selection (e.g., NaOMe vs. KOH) critically impact cyclization yield and product stability?

- Hydrolysis Sensitivity : Stronger bases (KOH) accelerate hydrolysis of the oxazoline ring, reducing yields. NaOMe provides milder conditions, preserving ring integrity .

- Counterion Effects : Sodium ions slow hydrolysis kinetics compared to potassium, improving intermediate stability during cyclization .

Q. How can the hydrolytic stability of this oxazoline derivative be enhanced for applications in aqueous-phase catalysis?

- Steric Shielding : Introducing bulky substituents (e.g., tert-butyl at the 4-position) reduces water accessibility to the oxazoline ring .

- Coordination to Metals : Complexation with transition metals (e.g., Re or Au) stabilizes the oxazoline structure against hydrolysis .

Methodological Considerations

- Synthetic Scalability : A three-step route from picolinic acid achieves 64% overall yield on multi-gram scales, emphasizing solvent recycling and minimal chromatography .

- Contradictions in Data : Discrepancies in cyclization yields (e.g., 30–70%) highlight the need for rigorous moisture control and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.